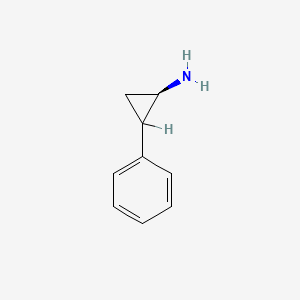

(1R)-2-phenylcyclopropan-1-amine

描述

属性

IUPAC Name |

(1R)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-YGPZHTELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tranylcypromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/, 1.49e+00 g/L | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Liquid | |

CAS No. |

155-09-9 | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tranylcypromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/, 79 - 80 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

生物活性

(1R)-2-phenylcyclopropan-1-amine, commonly known as tranylcypromine, is a compound that has garnered significant attention due to its biological activities, particularly as a monoamine oxidase (MAO) inhibitor and a histone demethylase inhibitor. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H11N

- Molecular Weight : 133.19 g/mol

- CAS Number : 1986-47-6

Tranylcypromine acts primarily as a non-selective and irreversible inhibitor of monoamine oxidase (MAO) , which is crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the availability of these neurotransmitters in the synaptic cleft, which is beneficial in treating mood disorders like depression and anxiety .

Additionally, tranylcypromine inhibits histone demethylases such as LSD1 (lysine-specific demethylase 1), leading to increased expression of genes involved in various cellular processes, including those related to cancer progression and neuroprotection .

1. Monoamine Oxidase Inhibition

Tranylcypromine exhibits potent inhibition of both MAO-A and MAO-B isoforms, with inhibition constants (K_i) reported at approximately 101.9 µM and 16.0 µM respectively. This dual inhibition enhances the levels of monoamines significantly, contributing to its antidepressant effects .

2. Histone Demethylase Inhibition

The compound also shows significant inhibitory activity against LSD1 and LSD2 with IC50 values less than 2 µM. This inhibition prevents the demethylation of histones H3K4 and H3K9, which is crucial for gene regulation and has implications in cancer therapy .

Clinical Implications

Tranylcypromine is clinically utilized primarily as an antidepressant and anxiolytic agent. It has shown efficacy in treating mood disorders by enhancing monoaminergic transmission. However, it is essential to monitor patients for potential side effects such as hypertensive crises when combined with tyramine-rich foods due to its MAO-inhibiting properties .

Case Studies and Research Findings

Several studies have examined the effects of tranylcypromine on various conditions:

- Depression Treatment : A clinical study indicated that patients receiving tranylcypromine showed significant improvement in depressive symptoms compared to placebo groups .

- Cancer Research : Tranylcypromine analogs have been researched for their potential anti-cancer properties due to their ability to inhibit LSD1, which is overexpressed in several tumor types. A study demonstrated that tranylcypromine effectively inhibited colorectal cancer cell growth better than traditional chemotherapeutic agents like irinotecan .

Summary Table of Biological Activities

| Activity | Target | IC50/Ki Value | Clinical Relevance |

|---|---|---|---|

| MAO-A Inhibition | Monoamine Oxidase A | 101.9 µM | Increased serotonin/norepinephrine levels |

| MAO-B Inhibition | Monoamine Oxidase B | 16.0 µM | Enhanced dopamine levels |

| LSD1 Inhibition | Histone Demethylase | < 2 µM | Potential anti-cancer effects |

| Neuroprotection | Various neuroprotective pathways | Not specified | Possible application in Parkinson's disease |

科学研究应用

Antidepressant and Anxiolytic Effects

Tranylcypromine is primarily used in the treatment of major depressive disorder and anxiety disorders. As an MAOI, it works by inhibiting the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these mood-regulating chemicals in the brain . Clinical studies have shown that tranylcypromine can be effective for patients who do not respond to traditional antidepressants like SSRIs or SNRIs .

Inhibition of Histone Demethylases

Research indicates that tranylcypromine analogs can inhibit LSD1 and LSD2, enzymes that demethylate histones and are implicated in cancer progression. By inhibiting these enzymes, tranylcypromine may prevent the expression of oncogenes associated with tumor growth and metastasis .

Potential in Combination Therapy

Studies have demonstrated that combining tranylcypromine with other agents can enhance its efficacy against cancer. For instance, a combination treatment with CHIR99061 has shown promise in reprogramming somatic cells into induced pluripotent stem cells (iPSCs), which may have implications for regenerative medicine .

Neuroprotective Properties

Tranylcypromine has been explored for its neuroprotective effects, particularly in models of Parkinson's disease. Its ability to inhibit MAO-B suggests potential benefits in reducing neurodegeneration associated with this condition . Clinical trials have reported initial improvements in symptoms among Parkinson's patients treated with tranylcypromine; however, long-term efficacy remains to be fully established .

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological activity of cyclopropane amines is highly sensitive to substituents on the phenyl ring and cyclopropane backbone. Below is a comparative analysis of key analogs:

Fluorinated Derivatives

Fluorine substitution is a common strategy to optimize pharmacokinetics:

- 4-Fluorophenyl analog (rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine): The para-fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Trifluoromethyl and Halogenated Derivatives

- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride : The trifluoromethyl group significantly boosts lipophilicity (logP), aiding blood-brain barrier penetration. This compound is a key intermediate in drugs targeting G-protein-coupled receptors (GPCRs) .

- Chloro-fluoro derivatives (e.g., (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine): Halogen atoms enhance halogen bonding with target proteins, as seen in kinase inhibitors .

Stereochemical and Conformational Effects

- Cis vs. Trans Configuration : The (1R,2S)-configuration in TCP is critical for MAO inhibition, while trans-isomers (e.g., OG86) adopt conformations suitable for LSD1 binding .

- Cyclopropane Ring Strain : The strained cyclopropane ring enforces rigidity, reducing entropic penalties during enzyme binding compared to flexible analogs like cyclobutane derivatives .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₉H₁₁N | 133.19 | 1.82 | 1 | 1 |

| OG86 | C₁₆H₁₈N₂O | 254.33 | 2.15 | 1 | 3 |

| 2-(4-Fluorophenyl)cyclopropan-1-amine | C₉H₁₀FN | 151.18 | 1.95 | 1 | 1 |

| 2-(Trifluoromethyl)cyclopropan-1-amine | C₄H₆F₃N | 125.10 | 1.28 | 1 | 1 |

准备方法

Key Parameters and Challenges:

| Parameter | Optimal Condition | Yield (%) | Stereoselectivity (1R,2S:1S,2R) |

|---|---|---|---|

| Catalyst | 5% Pt/Al2O3 | 65–70 | 3:1 |

| Temperature | 80°C | ||

| Reaction Time | 12–24 hours | ||

| Solvent | Methanol |

Despite moderate yields, rapid catalyst deactivation occurs due to amine adsorption on platinum sites, necessitating frequent catalyst regeneration. Stereoselectivity is limited by competing pathways during cyclopropane formation, resulting in a 3:1 diastereomeric ratio.

Transesterification-Amidation-Hofmann Rearrangement Sequence

A patent-pending method (EP3617181A1) employs a multi-step approach to improve stereochemical purity and scalability:

Transesterification of β-Keto Ester

The β-keto ester (Compound B) undergoes transesterification with methanol in the presence of Mg(OCH3)2, forming methyl 2-phenylcyclopropane-1-carboxylate (Compound C). This step achieves >90% conversion within 2 hours at 60°C.

Amidation with Ammonia

Compound C reacts with liquid ammonia under pressurized conditions (10–15 bar) using CaCl2 as a reaction accelerator. The additive reduces reaction time from 48 to 12 hours while maintaining a 85% yield of 2-phenylcyclopropane-1-carboxamide (Compound D).

Hofmann Rearrangement

Treatment of Compound D with bromine and NaOH at 0–5°C induces a Hofmann rearrangement, cleaving the amide to form (1R)-2-phenylcyclopropan-1-amine (Compound E). Critical parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 78 |

| NaOH Concentration | 40% w/v | |

| Bromine Equivalents | 1.05 |

This route achieves an overall yield of 56% with 99% enantiomeric excess (ee) after crystallization.

Resolution of Racemic Mixtures

For racemic syntheses, chiral resolution methods are employed:

Diastereomeric Salt Formation

Racemic (1R/S)-2-phenylcyclopropan-1-amine is treated with ( + )-dibenzoyl-D-tartaric acid in ethanol. The (1R,2S) isomer preferentially crystallizes, yielding 98% ee after three recrystallizations.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (1S,2R) enantiomer in toluene at 37°C. This method achieves 92% ee for the remaining (1R,2S) isomer but requires 72-hour reaction times.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 65–70 | 75% | Moderate | High |

| Hofmann Rearrangement | 56 | 99% | High | Moderate |

| Enzymatic Resolution | 45 | 92% | Low | Low |

The Hofmann rearrangement route offers superior stereochemical control, making it preferable for pharmaceutical production despite higher operational costs. Reductive amination remains relevant for small-scale syntheses due to simpler infrastructure requirements.

Process Optimization Strategies

Catalyst Engineering in Reductive Amination

常见问题

Q. What are the standard synthetic routes for (1R)-2-phenylcyclopropan-1-amine, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) . Stereochemical control is achieved using chiral catalysts or resolving agents. For example, enantiomeric purity can be confirmed via chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For instance, ¹H NMR chemical shifts for cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) help distinguish stereoisomers . HRMS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

- Thermal analysis (TGA/DSC) to determine decomposition points.

- Hygroscopicity testing (e.g., dynamic vapor sorption) for salt forms like the hydrochloride derivative .

- pH-dependent stability assays in buffer solutions relevant to biological studies .

Advanced Research Questions

Q. How does structural modification of this compound influence functional selectivity at serotonin receptors (e.g., 5-HT2C)?

Substituents on the cyclopropane ring or aromatic group modulate receptor binding. For example, fluorination at the phenyl ring (as in 2-(5-fluoro-2-methoxyphenyl) derivatives) enhances 5-HT2C selectivity over 5-HT2B . Computational docking studies paired with in vitro cAMP assays can map binding interactions .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Discrepancies may arise from differences in:

- Enantiomeric purity : Validate via chiral chromatography .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .

- Metabolic interference : Use MAO inhibitors (e.g., pargyline) to isolate direct receptor effects .

Q. What methodologies are recommended for studying the compound’s metabolic pathways?

- In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

- In vivo studies : Use radiolabeled (¹⁴C) analogs to track distribution and excretion in model organisms .

Q. How can researchers optimize enantioselective synthesis for large-scale production without commercial catalysts?

- Kinetic resolution : Use lipases or esterases to hydrolyze one enantiomer preferentially .

- Chiral auxiliaries : Employ Evans’ oxazolidinones to direct cyclopropanation stereochemistry .

Q. What in silico tools are effective for predicting the compound’s bioavailability and toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and Ames toxicity .

- Molecular dynamics simulations : Model blood-brain barrier penetration for neurological applications .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。